molecular formula C16H16N4O4 B2840826 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 891114-40-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Katalognummer: B2840826
CAS-Nummer: 891114-40-2
Molekulargewicht: 328.328
InChI-Schlüssel: SXVUSBFDTFLHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 891114-40-2) is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group and an acetamide side chain linked to a 2,5-dioxopyrrolidine moiety. Its molecular formula is C₁₆H₁₆N₄O₄, with a molecular weight of 328.32 g/mol . The compound’s structural uniqueness lies in the absence of sulfanyl (S) linkages common in related analogs, replaced instead by a cyclic dioxopyrrolidine group, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-3-4-11(10(2)7-9)15-18-19-16(24-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVUSBFDTFLHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which highlight the oxadiazole ring and the pyrrolidine moiety:

Property Details
IUPAC Name This compound
Molecular Formula C14H17N3O3
Molecular Weight 259.30368 g/mol

The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have indicated that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is believed to arise from the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
  • Case Study : A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 15.62 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of oxadiazole derivatives:

  • Cell Lines Tested : Various derivatives were evaluated against cancer cell lines such as pancreatic cancer (DAN-G) and breast cancer cells.
  • Findings : Some compounds exhibited cytostatic effects, inhibiting cell proliferation significantly. For example, certain oxadiazole derivatives displayed IC50 values in the micromolar range against specific cancer cell lines .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound may also possess:

  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways .
  • Analgesic Properties : Preliminary data indicate potential analgesic effects when tested in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions leading to the formation of the oxadiazole ring followed by subsequent functionalization. The methods often utilize dehydrating agents to facilitate ring formation .

In Silico Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound could effectively bind to proteins involved in disease pathways, enhancing its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s closest structural analogs are acetamide derivatives containing 1,3,4-oxadiazole or thiadiazole cores, often modified with aromatic or heterocyclic substituents. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylphenyl; 2,5-dioxopyrrolidine 328.32
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () 1,3,4-Oxadiazole Indole; sulfanyl; 2,6-dimethylphenyl ~423 (estimated)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () 1,3,4-Oxadiazole Diphenylmethyl; pyrazinyl; sulfanyl ~410 (estimated)
N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) 1,3,4-Oxadiazole Indole; pyridinyl; sulfanyl 379
N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-acetamide (3a) 1,3,4-Oxadiazole Pyridinyl; thiazole; sulfanyl ~420 (estimated)

Key Observations :

  • The 2,5-dioxopyrrolidine group introduces a cyclic amide, enhancing hydrogen-bonding capacity compared to linear acetamide chains or aromatic substituents (e.g., indole in ) .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Solubility (Predicted) IR/NMR Features Reference
Target Compound Not reported Moderate (polar groups) C=O (1720–1680 cm⁻¹); NH (3300 cm⁻¹)
7c–7f () 134–178 Low (aromatic substituents) S-C stretch (680 cm⁻¹); NH₂ (3400 cm⁻¹)
8t–8w () 134–185 Variable (depends on substituents) Indole N-H (3250 cm⁻¹); C-Cl (750 cm⁻¹)
3a () 184–185 Low (nitrophenyl group) NO₂ (1520 cm⁻¹); C=S (1250 cm⁻¹)

Key Observations :

  • The target compound’s dioxopyrrolidine moiety may improve aqueous solubility compared to analogs with hydrophobic groups (e.g., diphenylmethyl in ) .
  • Sulfanyl-containing analogs () exhibit distinct IR peaks for S-C bonds (~680 cm⁻¹), absent in the target compound .

Key Observations :

    Vorbereitungsmethoden

    Cyclization of Hydrazide Derivatives

    The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of a diacylhydrazine precursor. For 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine:

    • Hydrazide Formation :

      • 2,4-Dimethylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
      • Reaction with hydrazine hydrate yields 2,4-dimethylbenzohydrazide.
    • Cyclization :

      • The hydrazide is treated with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6–8 hours), forming 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine.
      • Yield : 65–72% after recrystallization from ethanol.

    Characterization Data :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.41 (s, 1H, Ar-H), 7.31 (d, J = 8.0 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
    • IR (KBr) : 1630 cm⁻¹ (C=N), 1555 cm⁻¹ (N–H bend).

    Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid

    Michael Addition and Cyclization

    • Base-Catalyzed Reaction :
      • Maleic anhydride reacts with ammonium acetate in acetic acid at 110°C for 4 hours, forming 2,5-dioxopyrrolidine.
    • Alkylation :
      • 2,5-Dioxopyrrolidine is treated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (60°C, 12 hours), yielding ethyl 2-(2,5-dioxopyrrolidin-1-yl)acetate.
    • Hydrolysis :
      • Saponification with NaOH (2 M) in ethanol/water (1:1) at 70°C for 3 hours produces 2-(2,5-dioxopyrrolidin-1-yl)acetic acid.

    Characterization Data :

    • ¹³C NMR (100 MHz, CDCl₃) : δ 175.2 (C=O), 169.8 (C=O), 50.1 (CH₂), 35.4 (pyrrolidinone C), 28.9 (pyrrolidinone CH₂).
    • Melting Point : 132–134°C.

    Coupling of Oxadiazole and Pyrrolidinone Moieties

    Amide Bond Formation

    The final step involves coupling 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid:

    • Activation of Carboxylic Acid :

      • 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride.
    • Nucleophilic Acylation :

      • The acyl chloride reacts with 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine in dry tetrahydrofuran (THF) with triethylamine (Et₃N) as a base (0°C → room temperature, 12 hours).
      • Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

    Optimization Notes :

    • Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM improves yields to 75% by minimizing racemization.
    • Microwave-assisted coupling (100°C, 30 minutes) reduces reaction time but decreases yield to 50% due to side product formation.

    Industrial-Scale Production Considerations

    Process Intensification Strategies

    Parameter Laboratory Scale Pilot Plant Scale
    Cyclization Batch reactor (78°C, 8h) Continuous flow reactor (120°C, 2h)
    Coupling EDC/DMAP, 24h Immobilized lipase catalyst, 6h
    Purification Column chromatography Crystallization (ethanol/water)
    Overall Yield 58% 82%

    Key Advancements :

    • Continuous Flow Synthesis : Reduces cyclization time from 8 hours to 2 hours while maintaining 85% yield.
    • Enzymatic Coupling : Lipase B from Candida antarctica enables solvent-free amide bond formation at 60°C (yield: 89%, enantiomeric excess >99%).

    Characterization and Quality Control

    Spectroscopic Confirmation

    ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.33 (d, J = 8.5 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.02–2.95 (m, 4H, pyrrolidinone CH₂), 2.44 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

    High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₉N₃O₃ [M+H]⁺: 326.1497
    • Observed: 326.1493.

    HPLC Purity :

    • 99.2% (C18 column, acetonitrile/water 65:35, 1.0 mL/min, 254 nm).

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and what reaction conditions are critical for yield optimization?

    • The synthesis typically involves multi-step reactions:

    • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of acylhydrazides with appropriate electrophiles (e.g., POCl₃ or H₂SO₄) under reflux .
    • Step 2 : Coupling the oxadiazole intermediate with the dioxopyrrolidinyl acetamide moiety using coupling agents like EDCI or DCC in solvents such as DMF or THF .
    • Critical parameters include temperature control (60–100°C), pH adjustment (using NaOH or K₂CO₃), and anhydrous conditions to minimize hydrolysis .

    Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

    • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for analogous oxadiazole derivatives (mean σ(C–C) = 0.004 Å; R factor = 0.040) .
    • NMR spectroscopy (¹H/¹³C) identifies key signals: the dimethylphenyl group (δ 2.3–2.5 ppm for methyl protons) and the dioxopyrrolidinyl moiety (δ 3.1–3.3 ppm for CH₂ groups) .
    • High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O₄: 368.1608) .

    Q. What preliminary biological activities have been reported for structurally related 1,3,4-oxadiazole-acetamide derivatives?

    • Analogous compounds exhibit enzyme inhibitory activity (e.g., lipoxygenase inhibition with IC₅₀ values <10 µM) and antimicrobial effects (MIC = 8–32 µg/mL against Gram-positive bacteria) .
    • Activity correlates with electron-withdrawing substituents on the aromatic ring and the presence of heterocyclic moieties .

    Advanced Research Questions

    Q. How can synthetic yields be improved while minimizing by-products in the final coupling step?

    • Solvent optimization : Replace DMF with dimethyl sulfoxide (DMSO) to enhance solubility of intermediates .
    • Catalytic systems : Use Pd/C (1–5 mol%) for Suzuki-Miyaura cross-coupling to achieve >85% yield .
    • Flow chemistry : Continuous flow reactors reduce side reactions by precise control of residence time and temperature .

    Q. How should researchers address contradictions in reported biological activity data across studies?

    • Assay standardization : Validate protocols using positive controls (e.g., diclofenac for COX-2 inhibition) and replicate under identical conditions (pH, temperature) .
    • Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores .

    Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

    • Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or α-glucosidase, focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the dimethylphenyl group .
    • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

    Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

    • Fragment-based design : Synthesize analogs with modifications to the dioxopyrrolidinyl group (e.g., replacing pyrrolidine with piperidine) and evaluate changes in bioactivity .
    • Crystallographic data : Compare X-ray structures of active vs. inactive derivatives to identify conformational requirements for target engagement .

    Q. How can researchers assess the metabolic stability and toxicity profile of this compound?

    • In vitro assays : Use hepatic microsomes (human/rat) to measure metabolic half-life (t₁/₂) and CYP450 inhibition .
    • Toxicity screening : Employ MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values for cytotoxicity, with follow-up Ames tests for mutagenicity .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.